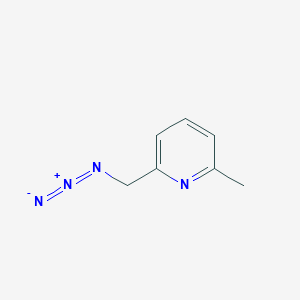
2-(Azidomethyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-6-methylpyridine is an organic compound that features an azido group attached to a methylpyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-6-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the reaction of 2-(chloromethyl)-6-methylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chloride is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azidomethyl)-6-methylpyridine can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for the reduction of azides to amines.
Substitution: Sodium azide is used for the initial synthesis, and other nucleophiles can be used for further substitution reactions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Various substituted pyridines: Formed from substitution reactions.
Applications De Recherche Scientifique
2-(Azidomethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets or materials. In reduction reactions, the azido group is converted to an amine, which can participate in further chemical reactions or interact with biological systems.
Comparaison Avec Des Composés Similaires
2-(Azidomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the azido group.
2-(Azidomethyl)-pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2-(Azidomethyl)-6-methylpyridine is unique due to the presence of both the azido group and the methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-(azidomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H8N4/c1-6-3-2-4-7(10-6)5-9-11-8/h2-4H,5H2,1H3 |
Clé InChI |
LLRMJHQGASVQCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



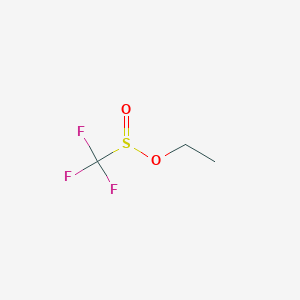
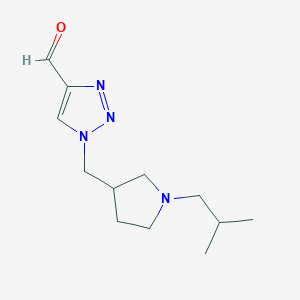
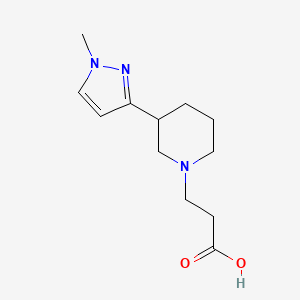
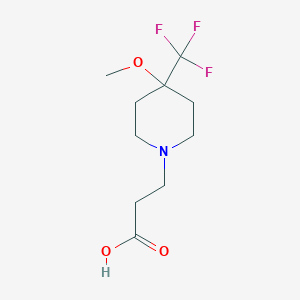
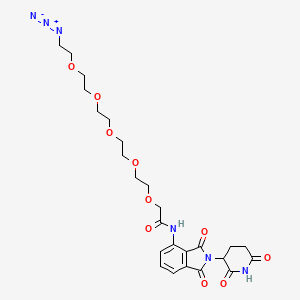
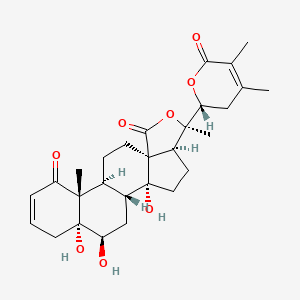
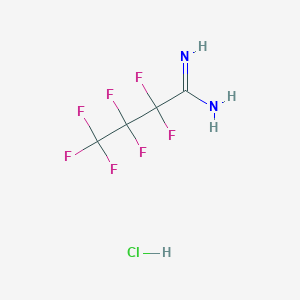
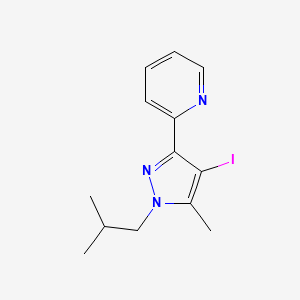



![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
